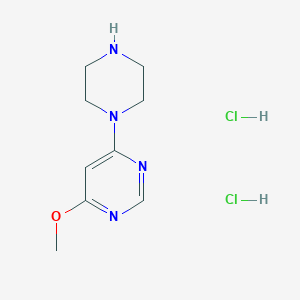

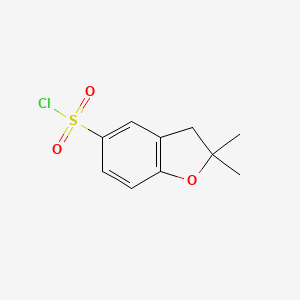

![molecular formula C20H15F6NO B2446126 3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-5-phenylcyclohex-2-en-1-one CAS No. 946386-77-2](/img/structure/B2446126.png)

3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-5-phenylcyclohex-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-5-phenylcyclohex-2-en-1-one” is a chemical compound that contains a cyclohexenone ring with phenyl and 3,5-bis(trifluoromethyl)phenylamino substituents .

Synthesis Analysis

The synthesis of such compounds often involves the use of 3,5-bis(trifluoromethyl)phenylboronic acid or its derivatives . The bromination of 3,5-bis(trifluoromethyl)benzene has been developed as a reliable method to prepare the potentially explosive 3,5-bis(trifluoromethyl)phenyl Grignard reagent, which could be a precursor in the synthesis .Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclohexenone ring substituted with a phenyl group and a 3,5-bis(trifluoromethyl)phenylamino group .Chemical Reactions Analysis

The 3,5-bis(trifluoromethyl)phenyl group is known to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states, employing explicit double hydrogen bonding . This property could play a significant role in the chemical reactions involving this compound .Wissenschaftliche Forschungsanwendungen

Catalyst in Bioreduction

3,5-Bis(trifluoromethyl)phenyl compounds have been utilized in bioreduction processes. An enzyme from Burkholderia cenocepacia showed excellent stereoselectivity for reducing 3,5-bis(trifluoromethyl) acetophenone, a related compound, which is useful for synthesizing chiral alcohols, crucial in pharmaceutical applications (Yu, Li, Lu, & Zheng, 2018).

Synthesis of Poly(ester amide)

3,5-Bis(trifluoromethyl)phenyl derivatives have been used in the synthesis of poly(ester amide) via ring-opening polymerization. These polymers show promise as potential drug delivery vehicles due to their properties, highlighting the importance of such compounds in creating new drugs (Göppert et al., 2022).

Preparation of Heterocyclic Compounds

The preparation of 2,2-bis(trifluoromethyl)-1,3-heterocyclic compounds involves reacting derivatives like 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane with compounds such as amino alcohols and aminophenols (Kitazume & Ishikawa, 1974).

Synthesis of Antimicrobial Compounds

Compounds containing 3,5-bis(trifluoromethyl)phenyl groups have been synthesized and evaluated for antimicrobial properties. They are used in the production of novel compounds with potential medicinal value, demonstrating the significance of these compounds in pharmaceutical research (Vora & Vyas, 2019).

Synthesis of Fluorinated Polyimides

Fluorinated aromatic diamines, including 3,5-bis(trifluoromethyl)phenyl derivatives, are critical in synthesizing fluorinated polyimides. These materials exhibit excellent solubility, thermal stability, and mechanical properties, making them useful in various industrial applications (Yin et al., 2005).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry .

Mode of Action

These compounds are known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

Similar compounds have been used extensively in promoting organic transformations . The exact pathways and their downstream effects would depend on the specific reactions being catalyzed.

Result of Action

Similar compounds have been known to play a very important role in the development of h-bond organocatalysts .

Eigenschaften

IUPAC Name |

3-[3,5-bis(trifluoromethyl)anilino]-5-phenylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F6NO/c21-19(22,23)14-8-15(20(24,25)26)10-17(9-14)27-16-6-13(7-18(28)11-16)12-4-2-1-3-5-12/h1-5,8-11,13,27H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFZMHBWUSAAMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C=C1NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F6NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-5-phenylcyclohex-2-en-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

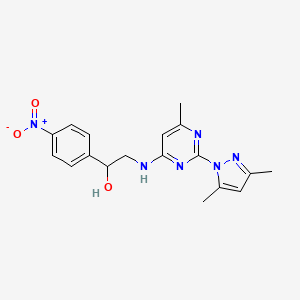

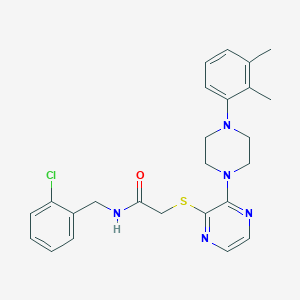

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2446046.png)

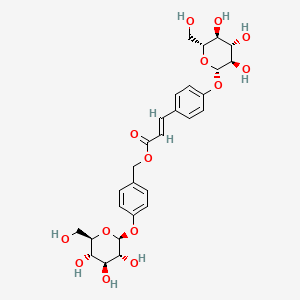

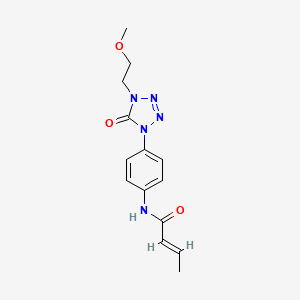

![ethyl 4-(2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamido)benzoate](/img/structure/B2446050.png)

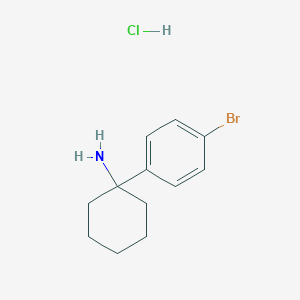

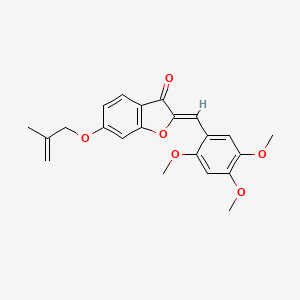

![1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea](/img/structure/B2446052.png)

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2446054.png)

![N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B2446060.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide](/img/structure/B2446064.png)